trans-4-Ethylcyclohexanecarboxylic acid physical properties
trans-4-Ethylcyclohexanecarboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of trans-4-Ethylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2) is a saturated cyclic carboxylic acid with a molecular formula of C9H16O2.[1][2] Its structure, featuring a cyclohexane ring with ethyl and carboxylic acid groups in a trans-1,4-substitution pattern, imparts specific physicochemical characteristics relevant to its application in organic synthesis and as an intermediate in the development of pharmaceuticals, pesticides, and fragrances.[1] Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.
This guide provides a comprehensive overview of the key physical and chemical properties of trans-4-Ethylcyclohexanecarboxylic acid, supported by experimental data and standard analytical methodologies. It is designed to be a practical resource for professionals in research and development.
Molecular and Structural Data
The fundamental identity of a chemical compound is rooted in its molecular structure. The trans configuration of the ethyl and carboxyl groups on the cyclohexane ring minimizes steric hindrance, resulting in a more stable, lower-energy conformation compared to its cis isomer. This stereochemistry is a critical determinant of its crystalline packing and, consequently, its macroscopic physical properties.
Key Identifiers:
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Chemical Name: trans-4-Ethylcyclohexanecarboxylic acid
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Molecular Weight: 156.22 g/mol [1]
Physicochemical Properties
The physical properties of trans-4-Ethylcyclohexanecarboxylic acid are summarized in the table below. These values are essential for predicting its behavior in various solvents, thermal conditions, and separation processes.
| Property | Value | Source(s) |
| Appearance | White to almost-white solid; Colorless or light yellow solid | [1] |
| Melting Point | 48-51°C / 58-62°C | [1][2] |
| Boiling Point | 252.5°C (at 760 mmHg) / 275-276°C | [1][2] |
| Density | 0.999 g/cm³ (Predicted) | [1][2] |
| Flash Point | 120°C | [1][2] |
| Vapor Pressure | 0.00602 mmHg at 25°C | [1] |
| pKa | 4.92 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.463 | [1][2] |
| LogP | 2.28740 | [2] |
Melting and Boiling Points: A Note on Discrepancies
The literature presents slight variations in the reported melting and boiling points.[1][2] For instance, melting point ranges of 48-51°C and 58-62°C are both cited.[1][2] Similarly, boiling points of approximately 252.5°C and 275-276°C are noted.[1][2] Such discrepancies are common and can typically be attributed to differences in the purity of the sample analyzed or the specific experimental conditions under which the measurements were taken (e.g., pressure for boiling point determination). For critical applications, it is recommended to determine these properties on the specific batch of material being used.
The relationship between temperature and the physical state of the compound is fundamental. The transitions are driven by the input of thermal energy overcoming the intermolecular forces (primarily hydrogen bonding and van der Waals forces) that hold the molecules in a fixed lattice (solid) or in close proximity (liquid).
Caption: Phase transitions of trans-4-Ethylcyclohexanecarboxylic acid.
Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like." trans-4-Ethylcyclohexanecarboxylic acid possesses a dual nature: a polar carboxylic acid head and a nonpolar ethylcyclohexyl tail.
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In Water: It is reported to be insoluble in water at room temperature.[1] The nonpolar C9 hydrocarbon body dominates, preventing miscibility with the highly polar water molecules.
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In Organic Solvents: The compound is soluble in organic solvents like methanol, and it is expected to be soluble in other alcohols and ethers.[1] The nonpolar tail interacts favorably with the nonpolar components of these solvents, while the carboxylic acid group can engage in hydrogen bonding, aiding dissolution.
Acidity (pKa)
The predicted pKa of 4.92 is characteristic of a carboxylic acid.[1] This value indicates that it is a weak acid. In aqueous solutions, it will exist in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate) form, with the position of the equilibrium being dependent on the pH of the solution. At a pH below its pKa, the neutral acid form predominates, while at a pH above its pKa, the charged carboxylate form is the major species. This property is crucial for designing extraction and purification protocols, as its solubility in aqueous solutions can be dramatically increased by deprotonation with a base.
Spectroscopic Properties
Spectroscopic data provides a definitive fingerprint for the compound, confirming its structure and purity. While specific spectra for this compound are available on databases like SpectraBase, the expected characteristics are as follows.[3]
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very strong and broad absorption extending from 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded dimer.[4] A sharp, strong absorption appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most distinctive signal is the carboxylic acid proton (–COOH), which appears far downfield, typically between 10-12 ppm, and is often a broad singlet.[4] The protons on the cyclohexane ring and the ethyl group will appear in the aliphatic region (approx. 0.8-2.5 ppm).
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¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 175-185 ppm range.[4] The carbons of the cyclohexane ring and the ethyl group will resonate in the upfield region (approx. 10-50 ppm).
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Safety and Handling
trans-4-Ethylcyclohexanecarboxylic acid is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]
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Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical help immediately.[1]
Experimental Protocols
The following sections describe standardized, self-validating methodologies for determining key physical properties. The causality behind the procedural steps is explained to ensure a deep understanding of the analytical process.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition, where the onset temperature is taken as the melting point. This method is highly accurate and provides information on purity and polymorphism.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of the dried trans-4-Ethylcyclohexanecarboxylic acid into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
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Instrument Setup: Place the sample pan and an empty, crimped reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
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Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 80°C). The choice of a steady ramp rate ensures thermal equilibrium and reproducible results.
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Hold for a few minutes to ensure the entire sample has melted.
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Cool the sample back to the starting temperature. A second heating run can be performed to investigate thermal history effects.
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Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The integrated area of the peak corresponds to the heat of fusion (ΔHfus). A sharp, single peak is indicative of a pure substance.
Caption: Workflow for Melting Point Determination by DSC.
References
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4-trans-ethyl cyclohexane carboxylic acid. (2024). ChemBK. [Link]
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trans-4-Ethylcyclohexanecarboxylic acid. (n.d.). SpectraBase. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. [Link]
